![molecular formula C12H18N2O3S B5629689 ethyl {2-[(2,2-dimethylpropanoyl)amino]-1,3-thiazol-4-yl}acetate CAS No. 5622-98-0](/img/structure/B5629689.png)
ethyl {2-[(2,2-dimethylpropanoyl)amino]-1,3-thiazol-4-yl}acetate
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Description
Synthesis Analysis
The synthesis of ethyl {2-[(2,2-dimethylpropanoyl)amino]-1,3-thiazol-4-yl}acetate and related compounds involves multicomponent reactions that yield novel molecules with potential biological activities. Notably, Nassiri and Milani (2020) described a simple, novel, and efficient synthesis method for a series of related compounds via a three-component reaction, highlighting the versatility and applicability of such methods in producing complex molecules efficiently (Nassiri & Milani, 2020).
Molecular Structure Analysis
The molecular structure of related ethyl 2-amino-thiazole derivatives has been determined through X-ray crystallography, revealing insights into their crystalline forms and molecular configurations. For instance, the crystal structure of ethyl-[(2-amino-4-phenyl)-5-thiazolyl)] acetate was elucidated, showing significant stabilization by intra- and intermolecular hydrogen bonds, which contribute to the compound's stability and reactivity (DyaveGowda et al., 2002).
Chemical Reactions and Properties
Ethyl {2-[(2,2-dimethylpropanoyl)amino]-1,3-thiazol-4-yl}acetate participates in various chemical reactions, forming a range of biologically active molecules. Babar et al. (2017) explored its reactivity, leading to the synthesis of novel compounds showing significant enzyme inhibition, which demonstrates the chemical versatility and potential utility of these thiazole derivatives in medicinal chemistry (Babar et al., 2017).
Safety and Hazards
properties
IUPAC Name |
ethyl 2-[2-(2,2-dimethylpropanoylamino)-1,3-thiazol-4-yl]acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O3S/c1-5-17-9(15)6-8-7-18-11(13-8)14-10(16)12(2,3)4/h7H,5-6H2,1-4H3,(H,13,14,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
COJJKPOPRIFARW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=CSC(=N1)NC(=O)C(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40971624 |
Source
|
Record name | N-[4-(2-Ethoxy-2-oxoethyl)-1,3-thiazol-2-yl]-2,2-dimethylpropanimidic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40971624 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl {2-[(2,2-dimethylpropanoyl)amino]-1,3-thiazol-4-yl}acetate | |
CAS RN |
5622-98-0 |
Source
|
Record name | N-[4-(2-Ethoxy-2-oxoethyl)-1,3-thiazol-2-yl]-2,2-dimethylpropanimidic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40971624 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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